molecular formula C27H34N4O3 B1672327 Fedovapagon CAS No. 347887-36-9

Fedovapagon

Cat. No. B1672327
M. Wt: 462.6 g/mol
InChI Key: RUOLFWZIFNQQGH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fedovapagon, also known as VA106483, is a selective and orally active vasopressin V2 receptor (V2R) agonist . It has been used in trials studying the treatment of Nocturia . The molecular formula of Fedovapagon is C27H34N4O3 .


Synthesis Analysis

The synthesis of Fedovapagon involves complex chemical reactions. A patent describes the creation of co-crystals of Fedovapagon with salicylic acid . The process involves dissolving Fedovapagon and salicylic acid and mixing them on a magnetic stirrer. Crystallization occurs after 15 minutes of mixing at room temperature .


Molecular Structure Analysis

The molecular structure of Fedovapagon is complex. It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Chemical Reactions Analysis

Fedovapagon can form co-crystals with salicylic acid . This process involves chemical reactions that lead to the formation of a new solid state form of Fedovapagon. Different salts and solid state forms of an active pharmaceutical ingredient like Fedovapagon may possess different properties .


Physical And Chemical Properties Analysis

Fedovapagon has a molecular weight of 462.6 g/mol . Its IUPAC name is (2 S )-2- N ,2- N -dimethyl-1- N - [ [2-methyl-4- (2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide .

Scientific Research Applications

Antidiuretic Effect in Older Males with Benign Prostatic Hyperplasia and Nocturia

Fedovapagon, a novel non-peptide drug, is a selective vasopressin V2-receptor agonist developed to treat nocturia. A study focused on males aged 65 and over with benign prostatic hyperplasia (BPH) and nocturia. It established the dose-response relationship of fedovapagon concerning nocturnal urine volumes, nocturnal void frequency, and time to first void. This research suggests its potential utility in managing nocturia in older males with BPH (McElwaine-Johnn et al., 2013).

Controlled Dosing Effect

Another study highlighted the effective control of fedovapagon’s antidiuretic effect through dosing. It emphasized the low variability of pharmacokinetic and pharmacodynamic responses to fedovapagon, indicating its predictable and controllable effects, which is significant in the elderly population. The study confirms that fedovapagon's duration of action within a subject can be effectively managed by dose (McElwaine-Johnn et al., 2013).

Effect on Nocturnal Polyuria Index

Research on the impact of fedovapagon on nocturnal polyuria index (NPUI) showed a dose-responsive reduction in NPUI, indicating a shift of urine production from nighttime to daytime in older male subjects withnocturia and BPH. This study demonstrated that fedovapagon effectively reduced night-time urine production without significantly altering the overall 24-hour urine volume, making it a potential treatment for nocturia in this population (Kim et al., 2013).

Emerging Therapies for Nocturia

Fedovapagon is also discussed in the context of emerging therapies for nocturia. It's categorized as a new molecular target beneficial for patients who have not found satisfaction with current therapies. As a renal vasopressin V2 receptor agonist, fedovapagon induces antidiuretic effects during sleep hours, which is a novel approach in the treatment of nocturia (Lee & Weiss, 2020).

Future Directions

Fedovapagon is currently in phase II/III development . There is a medical need for new, approved drugs for treatments for patients with Nocturia . The future directions of Fedovapagon will depend on the results of ongoing research and clinical trials .

properties

IUPAC Name

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLFWZIFNQQGH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188331
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fedovapagon

CAS RN

347887-36-9
Record name Fedovapagon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedovapagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDOVAPAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedovapagon
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fedovapagon
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fedovapagon
Reactant of Route 4
Reactant of Route 4
Fedovapagon
Reactant of Route 5
Reactant of Route 5
Fedovapagon
Reactant of Route 6
Reactant of Route 6
Fedovapagon

Citations

For This Compound
36
Citations
G Golor, H McElwaine-Johnn, R Handy… - The Journal of …, 2013 - auajournals.org
… Fedovapagon treatment was well tolerated in the study population. The dose-responsive reduction in NPUI on fedovapagon shown in this study indicates a shift of urine production from …
Number of citations: 2 www.auajournals.org
B Peyronnet, BM Brucker, MC Michel - European Urology Focus, 2018 - Elsevier
… Fedovapagon, a vasopressin V 2 receptor agonist, has recently completed a large phase 3 … Fedovapagon is a potent vasopressin V 2 receptor agonist that has demonstrated efficacy in …
Number of citations: 29 www.sciencedirect.com
X Rabasseda - Drugs of the Future, 2013 - access.portico.org
… , but nocturnal urine volume was progressively reduced by fedovapagon at doses of 0.5, 1, 2 … Fedovapagon was safe and well tolerated at all tested doses, and the authors confirmed an …
Number of citations: 1 access.portico.org
CG Kowalik, JA Cohn, S Delpe, WS Reynolds… - Reviews in …, 2018 - ncbi.nlm.nih.gov
… Fedovapagon is a potent vasopressin V2 receptor agonist that has demonstrated reductions … A randomized, double-blind, placebo-controlled trial assessing efficacy of fedovapagon for …
Number of citations: 25 www.ncbi.nlm.nih.gov
IY Danyliuk, RI Vaskevych, AI Vaskevych… - Journal of …, 2020 - Wiley Online Library
On heating in polyphosphoric acid, N‐1‐naphthyl styrylacetamides undergo proton‐induced intramolecular cyclization at position 2 of the naphthyl ring to provide 5‐aryl‐1, 3, 4, 5‐…
Number of citations: 4 onlinelibrary.wiley.com
IY Danyliuk, VS Tolmachova, EB Rusanov… - Chemistry of Heterocyclic …, 2021 - Springer
Intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines, obtained by consecutive methylation and allylamination of benzazepin-2-ones, by the action of N-iodo(…
Number of citations: 1 link.springer.com
KE Andersson, P Van Kerrebroeck - Current urology reports, 2018 - Springer
… Preliminary data showed that the antidiuretic effect of fedovapagon can be controlled by dose, giving the potential to improve the risk/benefit profile of V2 receptor agonists in the …
Number of citations: 26 link.springer.com
J Kim, E Chung - Expert Opinion on Pharmacotherapy, 2022 - Taylor & Francis
… selective V2 receptor agonist drug known as Fedovapagon (VA106483) was reported to … periods comprising 0.5, 1, 2 and 4 mg fedovapagon and placebo, each over 2 nights, can alter …
Number of citations: 1 www.tandfonline.com
KC Lee, JP Weiss - 2019 - books.google.com
… Fedovapagon (VA106483) is a potent vasopressin V2 receptor agonist which induces … Dosing of fedovapagon before bedtime leads to less urine produced overnight. Fedovapagon is …
Number of citations: 3 www.google.com
UK Harrow
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.